molecular formula C10H10N2 B188570 4-Amino-1-methylisoquinoline CAS No. 104704-41-8

4-Amino-1-methylisoquinoline

Cat. No. B188570
M. Wt: 158.2 g/mol
InChI Key: IKGHEEPPWYLINL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-1-methylisoquinoline involves several methods . One method involves the reaction with ammonium hydroxide and copper (II) sulfate at 170 - 180°C for 20 hours . Another method involves a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones via a tandem reaction of arynes and oxazoles .


Molecular Structure Analysis

The molecular formula of 4-Amino-1-methylisoquinoline is C10H10N2. The InChI Key is IKGHEEPPWYLINL-UHFFFAOYSA-N. The Canonical SMILES is CC1=NC=C (C2=CC=CC=C12)N.


Chemical Reactions Analysis

The chemical reactions involving 4-Amino-1-methylisoquinoline include a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones via a tandem reaction of arynes and oxazoles . This reaction can be easily scaled up and the product can be transformed to isoquinoline derivatives efficiently .

Scientific Research Applications

  • Antineoplastic Properties : 4-Amino-1-methylisoquinoline derivatives have been studied for their antineoplastic activities. For instance, 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone, a derivative, showed potent inhibition of ribonucleoside diphosphate reductase and significant antineoplastic activity against various murine neoplasms (Agrawal et al., 1977). Additionally, various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives of 4-Amino-1-methylisoquinoline, were synthesized and evaluated for their antineoplastic activity in mice bearing the L1210 leukemia (Liu et al., 1995).

  • Pharmacological Evaluation : Some tetrahydroisoquinoline derivatives, which are structurally related to 4-Amino-1-methylisoquinoline, have been evaluated for their potential in treating depression and other central nervous system disorders. For example, 8-(substituted-amino)-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines have been studied for their antidepressant action, showing promising results (Zára-Kaczián et al., 1986).

  • Cytotoxic Evaluation of Aminoquinones : A study reported the synthesis of various isoquinolinequinones, including those with 4-methylisoquinoline structures, and their in vitro cytotoxic activity against several human tumor cell lines. Notably, 7-Amino-6-bromoisoquinoline-5,8-quinone showed potent activity against cancer cell lines (Delgado et al., 2012).

  • Synthesis and Mechanism of Action : Various synthesis methods have been developed for 4-Amino-1-methylisoquinoline derivatives. A study on the synthesis and mechanism of 4-aminoquinoline-based DNA methyltransferase inhibitors revealed insights into their interaction with DNA and potential use in treating diseases with deregulated DNA methylation, such as cancer (Gros et al., 2014).

  • Electrochemical Sensors for Drug Determination : The development of electrochemical sensors for the determination of 4-aminoquinoline drugs in biological and environmental samples has been explored. This is crucial for monitoring the presence and concentration of these drugs, given their potential toxic side-effects (Matrouf et al., 2022).

Future Directions

The future directions of 4-Amino-1-methylisoquinoline research could involve further exploration of its potential applications in medicinal chemistry and drug development. Additionally, the development of new synthesis methods could also be a focus .

properties

IUPAC Name

1-methylisoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGHEEPPWYLINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444615
Record name 4-Amino-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methylisoquinoline

CAS RN

104704-41-8
Record name 1-Methyl-4-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104704-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H SAWANISHI, H SASHIDA… - Chemical and …, 1985 - jstage.jst.go.jp
Irradiation of 4-azidoisoquinolines (1a-e) in the presence of sodium methoxide resulted in ring-expansion to give 5-methoxy-1H-2, 4-benzodiazepines (10): the structures of the products …
Number of citations: 22 www.jstage.jst.go.jp

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